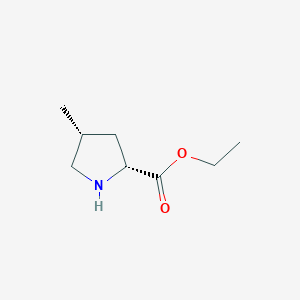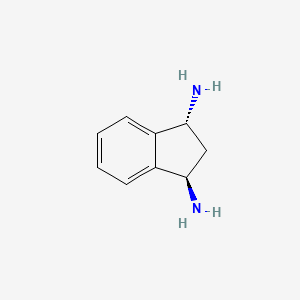
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CN-PPV is a conjugated polymer with excellent optoelectronic properties. It is soluble in most organic solvents and exhibits good electroluminescence. The polymer has a high quantum yield of fluorescence, making it suitable for various applications .
Synthesis Analysis
The synthesis of CN-PPV involves the polymerization of monomers containing 5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene units. The exact synthetic route may vary, but it typically includes polymerization reactions to form the conjugated backbone .
Molecular Structure Analysis
CN-PPV has a repeating unit composed of 5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene . The polymer backbone consists of alternating single and double bonds, allowing for efficient charge transport. The molecular structure contributes to its optoelectronic properties .
Chemical Reactions Analysis
CN-PPV can participate in various chemical reactions, including doping reactions . These reactions affect its electrical conductivity and luminescent properties. Cyclic voltammetry studies provide insights into the doping behavior of CN-PPV .
Physical And Chemical Properties Analysis
Scientific Research Applications
Two-Color Patterning
Poly(5-(2/'ethylhexyloxy)-2-methoxy-cyan, also known as MEHPPV, has been used in the generation of two-color patterned films. This is achieved by starting from a single precursor containing two different types of eliminable groups . This application has potential use in optoelectronic device applications .
Optoelectronic and Chemical Industries
Composite materials based on MEHPPV and titanium dioxide are used in the optoelectronic and chemical industries . The behavior of chemical bonds in the composite and the influence exerted by an inorganic additive on its properties is a topic of study .
Infrared Spectroscopy
The physical properties of the composites are analyzed by IR (infrared) spectroscopy . This method can furnish data on the functional coating of a solid, the state of molecules immobilized or sorbed on the surface of a substance and present within its bulk .
Vibronic Characteristics
Organic composite materials based on MEHPPV and titanium dioxide (TiO2) are examined for their vibronic characteristics . This can be of use in solving existing technological problems .
Orbital Alignment
The orbital alignment at MEHPPV interfaces to Au and highly oriented pyrolytic graphite (HOPG) was investigated using x-ray and ultraviolet photoemission spectroscopies .
Photovoltaic Processes
Of particular interest are the composite materials for photovoltaic processes . The correctly chosen polymeric matrix of a composite can take advantage of the useful properties of several organic or inorganic semiconductors .
Mechanism of Action
Target of Action
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .
Mode of Action
MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.
Biochemical Pathways
When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.
Pharmacokinetics
Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .
Result of Action
The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .
Action Environment
The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves the polymerization of monomers containing 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene units.", "Starting Materials": [ "5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene", "Diethyl ether", "Anhydrous sodium sulfate", "N,N-dimethylformamide", "2,2'-azobis(isobutyronitrile)" ], "Reaction": [ "Drying of anhydrous sodium sulfate in an oven at 200°C", "Cooling of the dried anhydrous sodium sulfate to room temperature", "Addition of 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene to the dried anhydrous sodium sulfate", "Addition of diethyl ether to the mixture and stirring for 30 minutes", "Filtration of the mixture to remove any undissolved anhydrous sodium sulfate", "Addition of N,N-dimethylformamide to the filtrate", "Addition of 2,2'-azobis(isobutyronitrile) to the solution", "Heating the solution to 70°C and stirring for 24 hours to initiate polymerization", "Cooling of the reaction mixture to room temperature", "Precipitation of the polymer by adding the reaction mixture to a large excess of methanol", "Filtration, washing, and drying of the polymer to obtain POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN)" ] } | |
CAS RN |
194292-84-7 |
Product Name |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN |
Molecular Formula |
(C36H46N2O4)n |
Molecular Weight |
0 |
synonyms |
POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(But-2-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1171390.png)


